molecular formula C14H15BrN2O2 B1452559 N-benzyl-4-bromo-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide CAS No. 1184453-80-2

N-benzyl-4-bromo-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide

Cat. No.: B1452559
CAS No.: 1184453-80-2
M. Wt: 323.18 g/mol
InChI Key: DGYGMMITYVLTLF-UHFFFAOYSA-N
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Description

N-benzyl-4-bromo-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide (CAS 1184453-80-2) is a brominated pyrrole carboxamide derivative of significant interest in medicinal chemistry and antiviral research. With the molecular formula C14H15BrN2O2 and a molecular weight of 323.18 g/mol, this compound serves as a versatile small molecule scaffold for the development of novel therapeutic agents . The compound's structure features a pyrrole heterocycle, a privileged scaffold in drug discovery known for its presence in numerous natural products and its ability to interact with diverse biological targets . The specific substitution pattern with bromine and the N-(2-hydroxyethyl)-N-benzyl carboxamide group makes it a valuable intermediate for structure-activity relationship (SAR) studies. This compound is part of a class of N-substituted pyrrole-based heterocycles that have demonstrated promising activity as broad-spectrum filoviral entry inhibitors in pseudovirus-based assays . These inhibitors are being investigated for their potential to target the glycoprotein of highly pathogenic viruses like Ebola and Marburg, representing a critical avenue for antiviral development . Researchers value this compound for its potential application in probing viral entry mechanisms and designing new antifiloviral treatments. It is supplied with a minimum purity of 95% and must be stored in a tightly closed container in a cool, dry, and well-ventilated area. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-benzyl-4-bromo-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c15-12-8-13(16-9-12)14(19)17(6-7-18)10-11-4-2-1-3-5-11/h1-5,8-9,16,18H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYGMMITYVLTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)C(=O)C2=CC(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrole Ring Construction

The core pyrrole structure in N-benzyl-4-bromo-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide is typically synthesized via multi-component reactions (MCRs) or classical condensation methods:

  • Iodine-Catalyzed Four-Component Reaction (MCR):
    A metal-free, iodine-catalyzed MCR involving 1,3-dicarbonyl compounds, amines, aldehydes, and nitroalkanes can efficiently construct polysubstituted pyrroles. This method offers high atom economy, mild conditions, and good yields, making it suitable for synthesizing functionalized pyrroles with various substituents, including hydroxyethyl groups on the nitrogen.

  • Classical Pyrrole Syntheses:
    Established methods such as the Hantzsch, Knorr, and Paal–Knorr reactions remain relevant. These involve cyclization reactions between 1,4-dicarbonyl compounds and amines under acidic or basic conditions to form the pyrrole ring.

  • Sulfur Ylide Cyclization:
    A transition-metal-free approach uses sulfur ylides reacting with carbonyl compounds to form 5-hydroxy-1H-pyrrol-2(5H)-ones via intramolecular cyclization and rearrangement. This mild, one-pot operation can be adapted for pyrrole derivatives bearing hydroxy substituents.

Amide Formation with N-Benzyl and 2-Hydroxyethyl Substituents

The amide bond formation at the pyrrole-2-carboxamide position with N-benzyl and N-(2-hydroxyethyl) substituents involves:

  • Carboxylic Acid Activation and Amide Coupling:
    The pyrrole-2-carboxylic acid or its derivatives (esters or acid halides) are reacted with benzylamine and 2-aminoethanol (2-hydroxyethylamine) to form the corresponding amides. Activation methods include:

    • Conversion of carboxylic acid to acid chloride using phosphorus pentachloride (PCl5) or oxalyl chloride at 0–50°C in inert solvents.

    • Direct coupling using carbodiimide reagents (e.g., EDC, DCC) or mixed anhydrides under mild conditions to avoid side reactions.

  • Sequential or One-Pot Synthesis:
    The N-benzyl and N-(2-hydroxyethyl) groups can be introduced sequentially or via selective protection/deprotection strategies to control substitution on the pyrrole nitrogen.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Pyrrole Ring Formation Iodine-catalyzed MCR of 1,3-dicarbonyl, amine, aldehyde, nitroalkane at 90–95°C, solvent-free or nitromethane solvent Functionalized pyrrole core with substituents including hydroxyethyl amine
2 Selective Bromination Bromine or NBS in inert solvent, controlled temperature 4-Bromo substitution on pyrrole ring
3 Carboxylic Acid Activation PCl5 or oxalyl chloride, 0–50°C, inert solvent Acid chloride intermediate
4 Amide Coupling Reaction with benzylamine and 2-aminoethanol, carbodiimide coupling or direct amidation This compound

Detailed Experimental Insights

  • Iodine-Catalyzed MCR (Example):

    • Mix amine (e.g., 2-hydroxyethylamine), 1,3-dicarbonyl compound, aryl aldehyde, and nitromethane.
    • Add iodine catalyst (0.1 mmol) under nitrogen atmosphere.
    • Stir at 90–95°C until completion monitored by TLC.
    • Workup involves aqueous dilution, extraction with ethyl acetate, drying, and column chromatography purification.
  • Bromination:

    • Pyrrole intermediate dissolved in dichloromethane or similar solvent.
    • Add NBS slowly at 0°C to room temperature to avoid overbromination.
    • Monitor by TLC or NMR to confirm selective monobromination at C4 position.
  • Amide Bond Formation:

    • Convert pyrrole-2-carboxylic acid to acid chloride using PCl5 in an inert solvent at 0–50°C.
    • Add benzylamine and 2-aminoethanol sequentially or in controlled stoichiometry to form the amide.
    • Purify by recrystallization or chromatography.

Research Findings and Optimization Notes

  • The iodine-catalyzed MCR offers a green, metal-free alternative with good yields (up to 85%) and broad substrate scope, including hydroxyethyl amines.

  • Bromination requires careful control to prevent poly-substitution; NBS is preferred for mild conditions and selectivity.

  • Amide coupling efficiency depends on the activation method; acid chloride formation followed by amine addition is reliable, but carbodiimide methods can be employed to avoid harsh reagents.

  • Structural confirmation is achieved by NMR (1H, 13C), IR, MS, and sometimes X-ray crystallography for definitive proof of substitution patterns.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values Notes
Pyrrole ring formation I2 catalyst, 90–95°C, solvent-free or nitromethane High atom economy, metal-free
Bromination reagent NBS or Br2, 0–25°C Selective C4 bromination
Carboxylic acid activation PCl5, 0–50°C, inert solvent (e.g., dichloromethane) Converts acid to acid chloride
Amide coupling Benzylamine, 2-aminoethanol, carbodiimide or acid chloride method Control of substitution on pyrrole nitrogen
Purification Silica gel chromatography, recrystallization Ensures product purity
Characterization techniques NMR, IR, MS, X-ray crystallography Confirms structure and substitution

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-bromo-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under mild heating.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a carboxylic acid, while substitution of the bromine atom with an amine can produce an amino derivative.

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including N-benzyl-4-bromo-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide. This compound acts as an inhibitor of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. Such inhibition can lead to the treatment of infections caused by both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Pyrrole Derivatives

Compound NameTarget BacteriaInhibition TypeReference
This compoundStaphylococcus aureusDNA Gyrase Inhibitor
This compoundEscherichia coliTopoisomerase IV Inhibitor
This compoundMycobacterium tuberculosisBroad-spectrum antibiotic

The compound has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics, making it a valuable candidate for further development.

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. Its mechanism involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific kinases and modulation of cell signaling pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic effects of this compound on multiple cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results indicated significant cytotoxicity, with IC50 values demonstrating its potential as a therapeutic agent.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
MCF712.5Apoptosis induction
HepG23.79Kinase inhibition
A54932Autophagy without apoptosis

The compound's ability to selectively target cancer cells while sparing normal cells highlights its therapeutic potential.

Mechanistic Insights

The mechanism by which this compound exerts its effects involves interaction with cellular targets that are crucial for bacterial survival and cancer cell proliferation.

Key Mechanisms Identified:

  • DNA Gyrase Inhibition : Disruption of DNA replication in bacteria.
  • Topoisomerase IV Inhibition : Preventing proper chromosome segregation during cell division.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells through various signaling pathways.

Mechanism of Action

The mechanism of action of N-benzyl-4-bromo-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and hydroxyethyl group may enhance its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between N-benzyl-4-bromo-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide and related compounds:

Compound Name Substituents (Pyrrole Ring) Amide Substituents Key Biological Activity/Properties Reference
This compound 4-Bromo N-Benzyl, N-(2-hydroxyethyl) Not explicitly reported (structural focus) N/A
4,5-Dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide 4,5-Dibromo N-(Thiazol-2-yl) DNA gyrase inhibition (IC₅₀ = 0.8–2.1 µM)
1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide None N-Benzyl, N-Methyl Antimicrobial activity (structural analog)
(R)-4-(2-((2-Chloro-4-fluorophenyl)amino)-5-methylpyrimidin-4-yl)-N-(1-(3-chlorophenyl)-2-hydroxyethyl)-1H-pyrrole-2-carboxamide 4-Pyrimidinyl N-(Chlorophenyl-hydroxyethyl) Discontinued (pharmacological candidate)
Key Observations:
  • Bromine Substitution : The 4-bromo substituent in the target compound contrasts with the 4,5-dibromo substitution in the DNA gyrase inhibitor from . The dibromo analog exhibits enhanced enzyme inhibition, suggesting that additional halogenation may increase target affinity .
  • Amide Modifications: The 2-hydroxyethyl group in the target compound may improve solubility compared to the methyl group in 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide.
  • Heterocyclic Additions : The thiazol-2-yl group in the DNA gyrase inhibitor introduces aromatic heterocyclic interactions, which are absent in the target compound. This difference may explain the latter’s unconfirmed bioactivity profile .

Structural and Crystallographic Insights

  • Bond Length Variations : The N2–C5 bond in the target compound’s nitro analog (N-nitro-1H-pyrrole-2-carboxamide) is 1.404 Å, significantly longer than the 1.334 Å bond in 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide. This elongation may influence electronic properties and reactivity .
  • Hydrogen Bonding: The hydroxyethyl group participates in N–H···O and C–H···O interactions, forming 1D supramolecular chains.

Biological Activity

N-benzyl-4-bromo-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a bromine atom at the 4-position and a hydroxyethyl group at the nitrogen atom. Its structural formula can be represented as follows:

C13H14BrN3O\text{C}_{13}\text{H}_{14}\text{Br}\text{N}_3\text{O}

This unique structure contributes to its diverse biological activities, making it a candidate for further research in pharmacology.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, pyrrole derivatives have been shown to possess potent activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb) and resistant strains of Staphylococcus aureus .

A study focused on pyrrole-2-carboxamides revealed that modifications to the pyrrole ring significantly impacted their anti-tubercular efficacy. Compounds with electron-withdrawing groups demonstrated improved potency against drug-resistant Mtb strains, suggesting that this compound may exhibit similar properties .

The mechanism by which this compound exerts its biological effects can be attributed to its interactions with specific microbial targets. For example, the compound may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt cellular processes essential for bacterial survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Research has shown that:

  • Substituents on the Pyrrole Ring : The presence of halogen atoms (like bromine) at specific positions enhances antimicrobial activity by increasing lipophilicity and facilitating membrane penetration.
  • Hydroxyethyl Group : This moiety may contribute to increased solubility and interaction with biological targets, enhancing overall efficacy .

Case Studies and Research Findings

  • Anti-Tubercular Activity : A study evaluated various pyrrole derivatives, including those structurally similar to this compound, revealing minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against resistant Mtb strains . This highlights the potential of such compounds in treating tuberculosis.
  • Cytotoxicity Assessments : In vitro cytotoxicity tests indicated that many pyrrole derivatives exhibited low toxicity profiles (IC50 > 64 μg/mL), making them suitable candidates for further development as therapeutic agents .
  • Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to active sites of critical enzymes in pathogens, indicating a promising mode of action for antimicrobial activity .

Summary Table of Biological Activities

Activity Type Observation Reference
Anti-TubercularMIC < 0.016 μg/mL against drug-resistant Mtb
CytotoxicityIC50 > 64 μg/mL
Enzyme InhibitionPotential binding to critical microbial enzymes

Q & A

Basic: What synthetic routes are employed for N-benzyl-4-bromo-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide, and how are intermediates purified?

The synthesis typically involves sequential functionalization of pyrrole precursors. A common approach includes:

  • N-Benzylation : Reacting ethyl 4-bromo-1H-pyrrole-2-carboxylate with a benzyl halide (e.g., 4-chlorobenzyl chloride) using Cs₂CO₃ as a base in DMF to introduce the benzyl group .
  • Hydroxyethylation : Substituting the ester group with 2-hydroxyethylamine via aminolysis, often employing coupling agents like EDC∙HCl and HOBt in DMF .
  • Purification : Intermediates are purified using techniques such as silica gel chromatography or preparative HPLC. Low-yield steps (e.g., Suzuki coupling) may require optimization of catalyst systems (e.g., Pd(dppf)Cl₂) and reaction conditions .

Basic: Which spectroscopic methods are critical for characterizing this compound, and what key data should be reported?

Essential characterization includes:

  • ¹H NMR : Signals for the benzyl group (δ 7.2–7.4 ppm), pyrrole protons (δ 6.5–7.0 ppm), and hydroxyethyl moiety (δ 3.5–4.0 ppm) .
  • ESIMS/HRMS : Confirm molecular weight (e.g., [M+H]+ or [M–H]–) and isotopic patterns for bromine .
  • LCMS/HPLC : Purity >95% is standard for biological testing; retention times help validate reproducibility .

Advanced: How does the bromine substituent at the 4-position influence biological activity, and what mechanistic insights exist?

Bromine enhances electrophilic reactivity and steric bulk, impacting target binding. For example:

  • DNA Gyrase Inhibition : In analogs like 4,5-dibromo-pyrrole carboxamides, bromine atoms engage in halogen bonding with enzyme active sites, as shown in crystallographic studies .
  • SAR Studies : Bromine substitution at the 4-position in pyrrole derivatives correlates with improved antibacterial potency compared to chloro or fluoro analogs .

Advanced: What crystallographic strategies resolve structural ambiguities in N-benzyl-pyrrole derivatives?

  • SHELX Suite : Use SHELXL for refinement against high-resolution data (<1.0 Å). The hydroxyethyl group’s conformation can be validated via difference Fourier maps .
  • Twinned Data : For challenging crystals (e.g., pseudo-merohedral twinning), SHELXD/E aids in structure solution via dual-space methods .

Methodological: How can low yields in carboxamide coupling steps be addressed?

  • Coupling Reagents : Optimize EDC∙HCl/HOBt ratios (e.g., 1.2:1 molar excess of amine) to reduce racemization .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility of hydrophobic intermediates.
  • Temperature Control : Reactions at 0–4°C minimize side reactions during active ester formation .

Advanced: What computational tools predict target interactions for brominated pyrrole carboxamides?

  • Molecular Docking : AutoDock Vina or Glide can model binding to DNA gyrase B, using PDB structures (e.g., 4KFG). Bromine’s van der Waals interactions are critical in pose validation .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes, highlighting residues (e.g., Asp73, Arg76) involved in binding .

Data Contradiction: How to resolve conflicting bioactivity data between analogs with similar substituents?

  • Meta-Analysis : Compare IC₅₀ values across analogs (e.g., hydroxyethyl vs. trifluoroethyl groups) using ANOVA to identify statistically significant trends .
  • Crystallographic Overlays : Superimpose ligand-bound structures to identify conformational differences affecting potency .

Advanced: How can the hydroxyethyl group be modified to enhance solubility without compromising activity?

  • Prodrug Strategies : Introduce phosphate esters at the hydroxy group, which hydrolyze in vivo to the active form .
  • PEGylation : Attach short PEG chains (e.g., PEG-2) via ester linkages to improve aqueous solubility while maintaining target engagement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-4-bromo-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide
Reactant of Route 2
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N-benzyl-4-bromo-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide

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